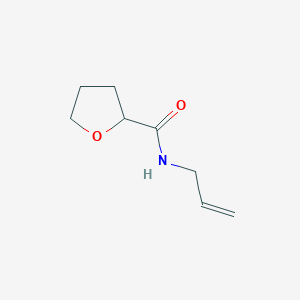![molecular formula C17H14BrN3O3S B2814852 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391227-46-6](/img/structure/B2814852.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide, also known as BPTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTD has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Compounds with structural similarities to N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide have been explored for their potential in photodynamic therapy (PDT), particularly in the treatment of cancer. For instance, zinc phthalocyanines substituted with thiadiazole derivatives show promising characteristics as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II PDT mechanisms, indicating a potential for effective cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Research into thiadiazole derivatives has also highlighted their antimicrobial properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown DNA protective abilities and strong antimicrobial activity against various pathogens, including S. epidermidis. Such compounds, especially when demonstrating cytotoxicity towards cancer cell lines, hold promise for dual applications in both antimicrobial resistance and cancer therapy (Gür et al., 2020).
Anticonvulsant Properties
The thiadiazole scaffold is noted for its potential in anticonvulsant drug development. Compounds synthesized from thiadiazole derivatives have shown significant anticonvulsive activity in models of seizure, offering a promising avenue for developing new antiepileptic medications (Sych et al., 2018).
Synthetic Applications
The versatility of thiadiazole and related compounds extends to their use in synthesizing other complex molecules. For example, visible-light-promoted synthesis processes have enabled the creation of diverse thiadiazoles through environmentally friendly and efficient methods. This opens up possibilities for developing new materials and active pharmaceutical ingredients with tailored properties (Aggarwal & Hooda, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which share a similar structure, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit cytotoxicity- and apoptosis-inducing effects in various human cancer cell lines .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with the STAT3 pathway, a critical signaling pathway involved in cellular processes such as cell growth and apoptosis .
Cellular Effects
It has been suggested that this compound may have anti-proliferative activity against certain cancer cells, such as DU145 and MDA-MB-231 .
Molecular Mechanism
It has been suggested that this compound may bind to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation, and thus affecting downstream gene transcription .
Propiedades
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDBJNCDOXRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

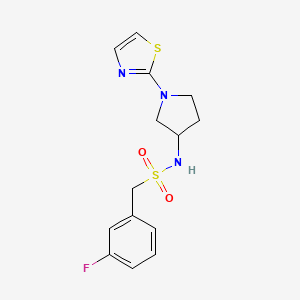

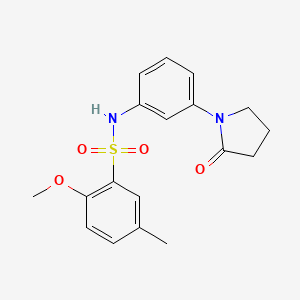


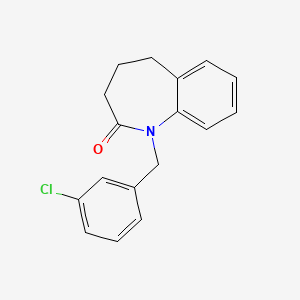
![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)


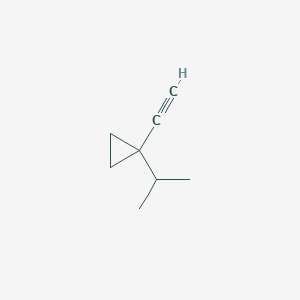
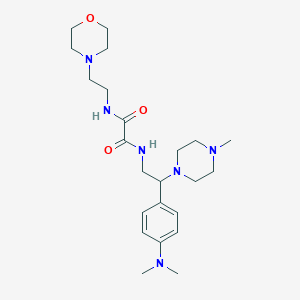
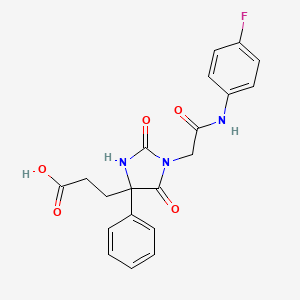
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2814787.png)
